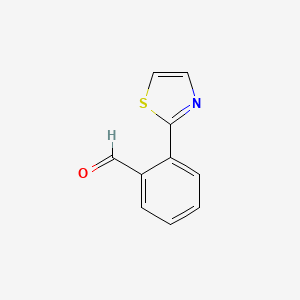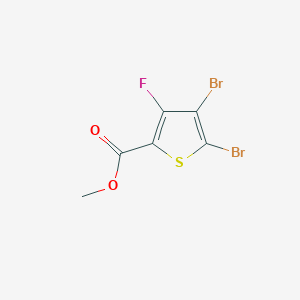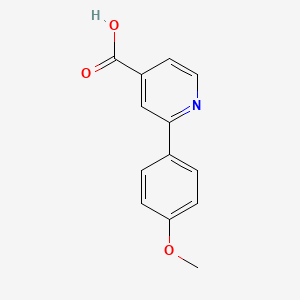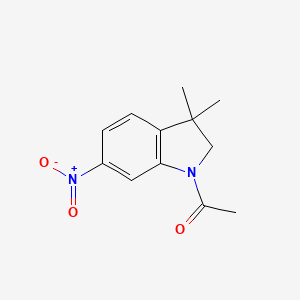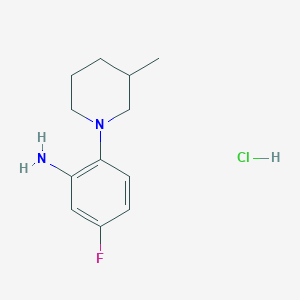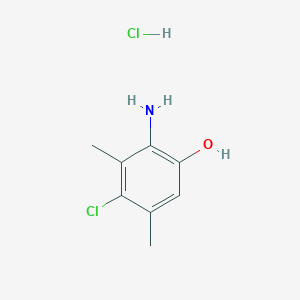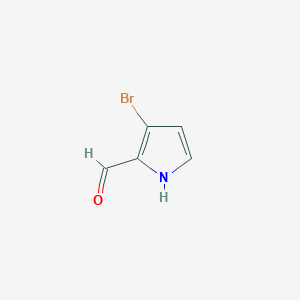
3-ブロモ-1H-ピロール-2-カルバルデヒド
概要
説明
“3-Bromo-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C5H4BrNO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has a bromine atom at the 3rd position and a carbaldehyde group at the 2nd position of the pyrrole ring .
Synthesis Analysis
The synthesis of “3-Bromo-1H-pyrrole-2-carbaldehyde” can be achieved through various methods. One such method involves the use of multicomponent reactions, which allow the rapid construction of novel libraries of pharmaceutically active compounds . This method involves the in situ imine formation between Ar/HetAr/indole-aldehydes and Ar-NH2, followed by amine-catalyzed direct Mannich reaction-cyclization with succinaldehyde, and IBX-mediated aromatization sequence in one-pot operation .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The bromine atom is attached at the 3rd position and the carbaldehyde group (a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom) is at the 2nd position of the pyrrole ring .
Physical And Chemical Properties Analysis
“3-Bromo-1H-pyrrole-2-carbaldehyde” is a solid compound with a molecular weight of 174 . It has a storage temperature of 4 degrees Celsius . The compound has a topological polar surface area of 32.9 Ų and a complexity of 96.4 .
科学的研究の応用
糖尿病のバイオマーカー
3-ブロモ-1H-ピロール-2-カルバルデヒド誘導体は、糖尿病のバイオマーカーの同定において重要です。 生体内での逐次反応によって生成される、よく知られている糖尿病の分子マーカーであるピラリンは、Py-2-C骨格を持っており、この構造が生理学的プロセスにおいて重要なことを示しています .
天然物合成
この化合物は、菌類、植物、微生物など、さまざまな天然源から単離されています。 これらの生物におけるその存在は、天然物の合成におけるその重要性を示唆しており、複雑な有機分子の生成における重要な中間体となる可能性があります .
アニオンセンシング
3-ブロモ-1H-ピロール-2-カルバルデヒドの誘導体は、HP2O73-を高選択的に感知できるアニオンレセプターの設計に使用されてきました。 この応用は、環境モニタリングと分析化学のためのセンサー開発において重要です .
アルドース還元酵素阻害
3-ブロモ-1H-ピロール-2-カルバルデヒドの誘導体は、アルドース還元酵素(ALR2)とアルデヒド還元酵素(ALR1)の阻害剤として評価されています。 これらの酵素は糖尿病合併症に関与しており、その阻害は潜在的な治療アプローチです .
高度糖化最終産物(AGE)形成
この化合物は、老化プロセスやさまざまな加齢関連疾患に関与しているAGEの形成に役割を果たします。 その役割を理解することは、抗老化治療の画期的な進歩につながる可能性があります .
構造活性相関研究
3-ブロモ-1H-ピロール-2-カルバルデヒド誘導体の構造的特徴は、分子構造と生理活性との関係に関する洞察を提供します。 これは、創薬と薬理学研究にとって不可欠です .
Safety and Hazards
“3-Bromo-1H-pyrrole-2-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
将来の方向性
The future directions for “3-Bromo-1H-pyrrole-2-carbaldehyde” could involve its use as a building block for the synthesis of bacteriochlorins, as suggested by Lindsey’s group . Bacteriochlorins are porphyrin derivatives in which two of the double bonds of the porphyrin ring system have been reduced . These compounds have potential applications in the field of photodynamic therapy for cancer treatment .
作用機序
Target of Action
Pyrrole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s bioavailability would be influenced by its absorption, distribution, metabolism, and excretion properties, which are key factors in determining the compound’s pharmacokinetic profile .
Result of Action
Pyrrole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-1H-pyrrole-2-carbaldehyde can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
特性
IUPAC Name |
3-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFDVADSYYMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573874 | |
| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
408359-07-9 | |
| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





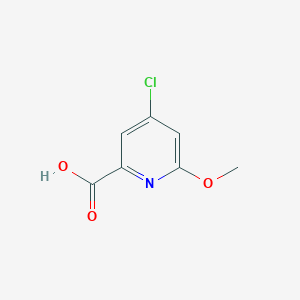
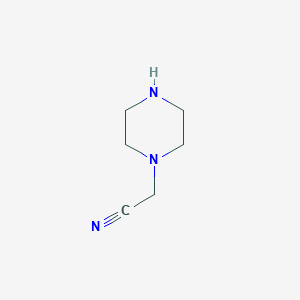

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)

